molecular formula C13H14N2S B8050610 3-(Quinolin-4-yl)thiomorpholine

3-(Quinolin-4-yl)thiomorpholine

Cat. No.: B8050610
M. Wt: 230.33 g/mol
InChI Key: WZLDEEKAZZHEME-UHFFFAOYSA-N
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Description

3-(Quinolin-4-yl)thiomorpholine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, food, catalysts, dyes, materials, and electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)thiomorpholine typically involves the reaction of quinoline with thiomorpholine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where quinoline-4-carbonyl chloride reacts with thiomorpholine in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Quinoline derivatives with increased oxidation states.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Quinolin-4-yl)thiomorpholine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

  • Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

  • Medicine: It has been studied for its antimalarial, anticancer, and anti-inflammatory properties.

  • Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-(Quinolin-4-yl)thiomorpholine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(Quinolin-4-yl)thiomorpholine is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: The parent compound without the thiomorpholine moiety.

  • Thiomorpholine: A sulfur-containing heterocycle without the quinoline moiety.

  • Quinolin-4-yl derivatives: Other derivatives of quinoline with different substituents at the 4-position.

Each of these compounds has distinct chemical properties and applications, making this compound unique in its combination of quinoline and thiomorpholine functionalities.

Properties

IUPAC Name

3-quinolin-4-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-16-8-7-15-13/h1-6,13,15H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLDEEKAZZHEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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